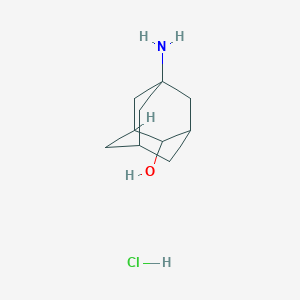![molecular formula C9H18F2N2O B2536427 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine CAS No. 2551119-10-7](/img/structure/B2536427.png)
2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine” is a chemical compound with the molecular formula C9H18F2N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15F2NO3.ClH/c10-8(11)6-15-7-2-1-3-12(4-7)5-9(13)14;/h7-8H,1-6H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用
Synthesis and Spectral Identification
Research has led to the synthesis and spectral identification of compounds derived from 2-(piperidin-4-yl)ethanamine, demonstrating their potential in medicinal chemistry for various applications, including acting as pancreatic lipase inhibitors. These compounds show promise due to their significant antibacterial and antioxidant activities, indicating a broad range of potential applications in drug discovery and development (Warad et al., 2020).
Corrosion Inhibition
The targeted synthesis of cadmium(II) Schiff base complexes has been explored for their corrosion inhibition properties on mild steel, revealing a novel application of similar compounds in materials science and engineering. This research opens up new possibilities for the development of corrosion-resistant materials using Schiff base chemistry (Das et al., 2017).
Fluorinated Nitrogen Heterocycles
The combination of gold catalysis and Selectfluor has been employed for the synthesis of fluorinated nitrogen heterocycles, showcasing a methodological advancement in the synthesis of fluorinated compounds. This technique's application in synthesizing 3-fluoro-2-methylene-pyrrolidine and -piperidine from aminoalkynes highlights its potential in developing novel compounds for pharmaceutical research (Simonneau et al., 2011).
DNA Binding and Cytotoxicity
Cu(II) complexes of tridentate ligands have been synthesized and characterized for their DNA binding capabilities and cytotoxicity, providing insights into their potential therapeutic applications. The research demonstrates these complexes' significant binding propensity to DNA and their activity as potent agents in cancer therapy (Kumar et al., 2012).
Piperidine Scaffolds
Studies have shown the utility of certain compounds as chiral, nonracemic, and stable 2-piperideine equivalents in constructing substituted piperidines. This methodology provides a new pathway for synthesizing complex piperidine structures, which could have wide-ranging applications in medicinal chemistry and drug design (Poupon et al., 2004).
Synthesis of Functional Alkoxyamines
Research into the synthesis of functional alkoxyamines for the creation of well-defined star polymers showcases the application of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO)-based alkoxyamines in polymer science. This work highlights the potential for developing new materials with specific properties tailored through controlled polymerization techniques (Miura & Yoshida, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-[3-(2,2-difluoroethoxy)piperidin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O/c10-9(11)7-14-8-2-1-4-13(6-8)5-3-12/h8-9H,1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZIGPLKFECBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)
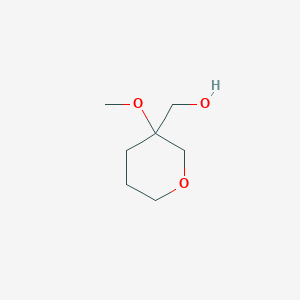
![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)
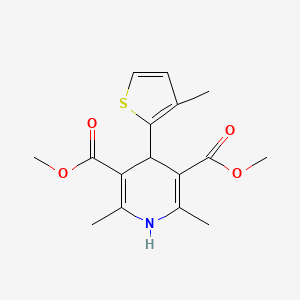

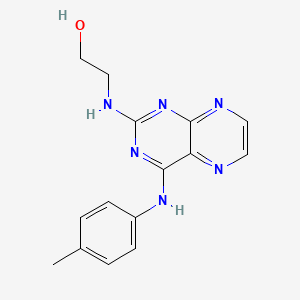
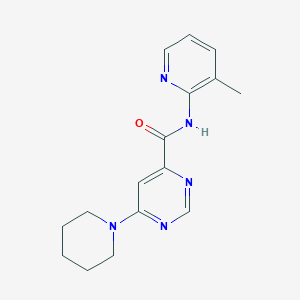
![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)
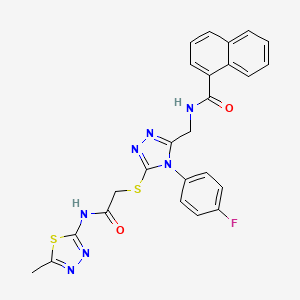
![5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2536359.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide](/img/structure/B2536360.png)
![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)
